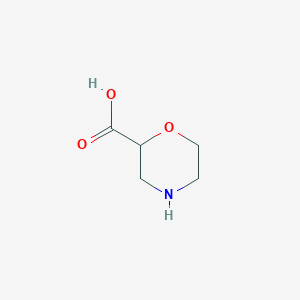

Morpholine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRNRZIEVLZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300582-83-6 | |

| Record name | 300582-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for Morpholine 2 Carboxylic Acid

Stereoselective and Enantioselective Synthetic Routes

Achieving stereocontrol in the synthesis of the morpholine-2-carboxylic acid scaffold is paramount. This has been pursued through two primary avenues: the separation of enantiomers from a racemic mixture, known as chiral resolution, and the direct construction of the desired enantiomer using asymmetric catalysis.

Chiral resolution remains a fundamental and widely practiced approach for obtaining enantiomerically pure compounds. This strategy involves the synthesis of a racemic mixture of this compound or its derivatives, followed by separation into individual enantiomers.

A classic and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic this compound with a stoichiometric amount of an enantiomerically pure chiral amine, often referred to as a resolving agent. libretexts.orggoogleapis.com The reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid/(S)-base and (S)-acid/(S)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

This difference in solubility allows for the separation of one diastereomer from the other through fractional crystallization. libretexts.org After isolation, the desired diastereomeric salt is treated with an acid to break the salt, liberating the enantiomerically enriched this compound and recovering the chiral amine resolving agent. libretexts.org While this is a common strategy for resolving various chiral acids, its application often requires extensive screening of different chiral bases and crystallization conditions to achieve efficient separation. nih.govethz.ch

Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiopure this compound. researchgate.netnih.gov This method leverages the stereospecificity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. nih.govnih.gov

A notable application involves the kinetic resolution of a racemic n-butyl ester of N-protected this compound. researchgate.net In a key study, racemic n-butyl 4-benzylmorpholine-2-carboxylate was treated with Candida rugosa lipase (B570770). researchgate.net The enzyme demonstrated exceptional enantioselectivity by catalyzing the hydrolysis of the (S)-ester to the corresponding (S)-acid, while the (R)-ester remained largely untouched. researchgate.net This process allows for the separation of both the (S)-acid and the unreacted (R)-ester, each with very high enantiomeric purity. researchgate.net The high efficiency of this enzymatic resolution makes it a valuable route for producing both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are precursors for reboxetine (B1679249) analogs. researchgate.netnih.gov

| Substrate/Product | Enzyme | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-4-Benzylthis compound | Candida rugosa lipase | 97% | >99% | researchgate.net |

| (R)-n-Butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | 94% | >99% | researchgate.net |

Asymmetric catalysis provides a more direct and often more atom-economical route to enantiomerically pure compounds by guiding a reaction to form one specific enantiomer preferentially. Both organocatalytic and metal-catalyzed methods have been developed for the synthesis of chiral morpholines.

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. taltech.ee For the construction of chiral morpholine (B109124) scaffolds, organocatalytic strategies often focus on key bond-forming reactions that establish the heterocyclic ring and its stereocenters.

One approach involves the enantioselective synthesis of β-morpholine amino acids (derivatives of this compound) starting from readily available α-amino acids and chiral epichlorohydrin (B41342). nih.gov These morpholine-based amino acids have themselves been developed as a novel class of organocatalysts. nih.gov Another powerful method is the organocatalytic enantioselective chlorocycloetherification of specific alkenol substrates. rsc.org Using a cinchona alkaloid-derived catalyst, this protocol enables the construction of morpholines containing a quaternary stereocenter at the C-2 position in excellent yields and high enantioselectivities. rsc.org Such strategies highlight the potential of organocatalysis to create complex and highly functionalized chiral morpholine derivatives under mild reaction conditions. nih.govrsc.org

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, offering a wide range of transformations for creating chiral molecules. mdpi.comchinesechemsoc.org Several metal-catalyzed methods have been successfully applied to the synthesis of chiral morpholine derivatives.

Rhodium-Catalyzed Asymmetric Hydrogenation: A highly effective method for producing 2-substituted chiral morpholines is the asymmetric hydrogenation of unsaturated morpholine precursors. ajchem-b.comrsc.org Using a bisphosphine-rhodium catalyst with a large bite angle, various 2-substituted dehydromorpholines can be hydrogenated in quantitative yields and with excellent enantioselectivities, often up to 99% ee. rsc.org This approach is robust and provides access to a variety of chiral morpholine building blocks that are intermediates for bioactive compounds. rsc.org

| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Bisphosphine-Rhodium | Unsaturated Morpholines | Quantitative | Up to 99% | rsc.org |

| Rh-DIPAMP | α-(Acylamino)acrylates | High | High | ajchem-b.com |

Copper-Promoted/Catalyzed Cyclization: Copper catalysts have been employed in stereoselective reactions to form the morpholine ring. One strategy is a copper(II)-promoted intramolecular oxyamination of alkenes, which provides direct access to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Another approach involves the copper-catalyzed ring-opening of aziridines with halogenated alcohols, followed by an intramolecular ring-closing reaction to yield substituted morpholines with high enantioselectivity. researchgate.net

Mercury-Mediated Cyclization: Intramolecular cyclization of alkynyl-carboxylic acids mediated by mercury(II) salts has also been explored for the synthesis of six-membered morpholine ring systems. beilstein-journals.org However, a significant drawback of this method is that the stereochemistry of the starting chiral amino acid is often not retained in the final product, leading to the formation of racemic mixtures. beilstein-journals.org

Diastereoselective Protocols for this compound Derivatives

Diastereoselective synthesis provides a crucial pathway to specific stereoisomers of this compound derivatives, which is essential for their application in areas like medicinal chemistry.

Straightforward and high-yielding diastereoselective protocols have been developed for synthesizing both 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. nih.gov The key step for controlling the C2-C3 relative stereochemistry is a condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and a suitable imine. nih.gov This is followed by a methanolysis/ring-closure tandem reaction sequence. nih.gov

The stereochemical outcome is dictated by the reaction conditions:

2,3-trans-morpholines are derived from the acid condensation of N-functionalized alkylimines with the silylketene acetal (B89532) of the dioxanone lactone. nih.gov

2,3-cis-morpholines are produced from the basic condensation of N-tosylimines with the same lactone. nih.gov

Stereocontrol in the synthesis of morpholine derivatives can be effectively achieved by optimizing reaction conditions and employing chiral auxiliaries. researchgate.netuclan.ac.uk Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction. uclan.ac.uknih.gov

One approach involves highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol (B89426) reactions of morpholine carboxamides. researchgate.net This method has been successfully applied to a wide variety of α-substituted N-acyl morpholine carboxamides, including those with α-bromo, α-chloro, and α-vinyl groups, providing the corresponding aldol products in moderate to excellent yields and with high stereoselectivity. researchgate.net

Another strategy uses chiral lithium amides (CLAs) as noncovalent stereodirecting reagents. nih.gov These CLAs form mixed aggregates with organolithium reagents, creating a chiral environment that directs subsequent functionalization, such as alkylation. nih.gov This method obviates the need for pre-functionalization of the substrate. nih.gov

Table 2: Enantioselective Aldol Reaction of Morpholine Carboxamides Data sourced from Pedzisa et al. (2023). researchgate.net

| Aldehyde | Enolization Temp (°C) | Reaction Temp (°C) | Yield (%) | d.r. | ee (%) |

| Isobutyraldehyde | -78 | -78 | 69 | >20:1 | 96 |

| Isobutyraldehyde | 0 | -78 | 69 | >20:1 | 96 |

| Isobutyraldehyde | 0 | 0 | 70 | >20:1 | 93 |

| Benzaldehyde | 0 | -78 to -20 | 83 | >20:1 | 94 |

| Acrolein | 0 | -78 to -20 | 87 | >20:1 | 92 |

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies are employed in the synthesis of this compound, allowing for either the rapid assembly of the core structure or the creation of diverse derivatives from a common intermediate. beilstein-journals.orgrsc.org

Synthesis from Epichlorohydrin Precursors

Epichlorohydrin is a versatile and commonly used precursor for the synthesis of morpholine derivatives due to its high reactivity. researchgate.netfrontiersin.org An operationally simple synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed that requires no chromatography, allowing for high process throughput. researchgate.netacs.org

A straightforward enantioselective synthesis has been designed starting from inexpensive, commercially available α-amino acids and chiral epichlorohydrin. frontiersin.org In a typical procedure, an amino alcohol is reacted with (R)-epichlorohydrin in the presence of lithium perchlorate (B79767) (LiClO₄). frontiersin.org This is followed by treatment with sodium methoxide (B1231860) (MeONa) in methanol (B129727) to facilitate ring closure. frontiersin.org The resulting Boc-protected morpholine amino alcohol can then be oxidized using reagents like (diacetoxyiodo)benzene (B116549) (BIAB) and TEMPO to yield the desired Boc-morpholine amino acid. frontiersin.org Furthermore, enantiopure (R)-epichlorohydrin can be used in multicomponent reactions to produce asymmetric morpholines with excellent enantiomeric excess. mdpi.com

Morpholine Ring Formation Strategies

The formation of the morpholine ring is the critical step in these syntheses, and several strategies exist. sci-hub.se A common and conceptually simple approach is the annulation of 1,2-amino alcohols. chemrxiv.org This often involves a two-step process to first synthesize a morpholinone via amide bond formation and cyclization, which is then reduced using agents like borane (B79455) (BH₃·THF) or an aluminum hydride. sci-hub.sechemrxiv.org

Another significant strategy is the S(N)2-type ring opening of activated aziridines with suitable halogenated alcohols in the presence of a Lewis acid. researchgate.net This is followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine to form the morpholine ring. researchgate.net This regio- and stereoselective strategy can produce a variety of substituted nonracemic morpholines in high yield and enantioselectivity. researchgate.net Other methods include the cyclization of diethanolamine (B148213) derivatives or the reaction of N-Ts aziridines with aryl propargyl alcohols promoted by t-BuOK. researchgate.net

Base-Mediated Cyclization Reactions

Base-mediated cyclization is a common strategy for forming the morpholine ring. This approach typically involves an intramolecular nucleophilic substitution where an alkoxide, generated by a base, displaces a leaving group to close the ring.

One established route involves the cyclization of N-(α-haloacyl)-α-amino acids. acs.org In this two-step process, an amino acid is first acylated with an α-halogenated acyl halide. acs.org The subsequent intramolecular cyclization of the resulting N-(α-haloacyl)-α-amino acid intermediate is promoted by a base. acs.org Amine or carbonate bases are typically used in solvents like dimethylformamide (DMF) to facilitate this ring closure. acs.org

Another example is the base-catalyzed cyclization following a reductive amination. For instance, the reaction of an α-chloro aldehyde with an N-substituted-2-aminoethanol, followed by cyclization promoted by a base, yields a substituted morpholine. researchgate.net A variety of bases can be employed for the key cyclization step, including sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). researchgate.net The choice of base and reaction conditions can be tailored depending on the specific substrate and desired product.

Table 1: Examples of Base-Mediated Cyclization Conditions

| Starting Material Type | Base | Solvent | Temperature | Reference |

| N-(α-haloacyl)-α-amino acid | Amine or Carbonate Base | DMF | 60-110 °C | acs.org |

| Product of Reductive Amination | NaOH, K2CO3, NaH, or t-BuOK | Various | Not Specified | researchgate.net |

| Haloalkoxy amine | Lewis Acid followed by Base | Not Specified | Not Specified | researchgate.net |

Acid-Mediated Cyclization Reactions

Acid-catalyzed methods for morpholine synthesis often involve the dehydration of diol precursors. A principal strategy is the cyclization of bis(2-hydroxyethyl)amines. researchgate.net This reaction is typically performed by heating the substrate in the presence of a strong dehydrating acid, such as concentrated sulfuric acid (H2SO4) or polyphosphoric acid, with reaction times up to 24 hours and temperatures ranging from 80–180°C. researchgate.net Yields for this method can vary significantly, from 29% to 92%. researchgate.net

Mercury(II) salts have also been utilized to catalyze the cyclization of unsaturated precursors. For example, the intermolecular cyclization of an alkynyl-carboxylic acid can produce a six-membered morpholine-type ring. beilstein-journals.org However, a notable drawback of this particular method is that the stereochemistry of the starting chiral amino acid is not conserved, leading to racemic products in moderate yields. beilstein-journals.org

Table 2: Acid-Mediated Cyclization Approaches

| Precursor | Catalyst/Reagent | Conditions | Key Outcome | Reference |

| Bis(2-hydroxyethyl)amine | H2SO4, Polyphosphoric acid | 80–180°C, up to 24h | Dehydrative Cyclization | researchgate.net |

| Alkynyl-carboxylic acid | Hg(II)-salt | Not Specified | Forms morpholine ring; loss of stereochemistry | beilstein-journals.org |

Intramolecular Reductive Etherification

Intramolecular reductive etherification provides a powerful and stereoselective route to substituted morpholines. This strategy has been successfully applied to the synthesis of cis-2,6-disubstituted morpholines from readily available 1,5-diketone precursors. researchgate.netresearchgate.net The reaction is catalyzed by a Lewis acid, demonstrating a simple and efficient pathway to these structures. researchgate.netresearchgate.net This method was notably used in the total synthesis of the natural product (±)-chelonin A. researchgate.net

An indium(III)-catalyzed intramolecular reductive etherification has also been developed, proving to be an efficient method for constructing a variety of substituted morpholines, including 2-substituted, 2,3-, 2,5-, and 2,6-disubstituted derivatives. oup.com This protocol is valued for its high diastereoselectivity, excellent yields, and its compatibility with a wide range of functional groups. oup.com

Palladium-Catalyzed Hydroamination Reactions

Palladium-catalyzed hydroamination has emerged as a key technology for the stereoselective synthesis of morpholines. This reaction is a central step in producing 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. researchgate.netacs.org The process involves the selective attack of an unsaturated alcohol nucleophile on the aziridine, followed by the palladium-catalyzed hydroamination of the resulting aminoalkene, which yields the morpholine product as a single diastereomer in high yield. researchgate.net The efficiency and outcome of palladium-catalyzed C-N bond formations can be highly dependent on the choice of palladium carboxylate catalyst and the presence of carboxylic acid or metal carboxylate additives. nih.gov

The scope of palladium-catalyzed hydroamination extends to the reaction of vinylarenes with arylamines, which, in the presence of an acid cocatalyst, efficiently produces sec-phenethylamine products. organic-chemistry.org For instance, using a catalyst system of [Pd(OC(O)CF3)2] with a DPPF ligand and triflic acid (HOTf) as a cocatalyst can achieve yields greater than 99%. organic-chemistry.org This highlights the potential of palladium catalysis in forming the core structure that can lead to morpholine derivatives. organic-chemistry.orgresearchgate.net

Table 3: Palladium-Catalyzed Hydroamination for Morpholine Synthesis

| Substrate | Catalyst System | Key Feature | Reference |

| Carbamate-protected aziridines and unsaturated alcohols | Palladium catalyst | Stereoselective, single diastereomer produced | researchgate.netacs.org |

| Vinylarenes and arylamines | [Pd(OC(O)CF3)2]/DPPF + HOTf | High efficiency (>99% yield) | organic-chemistry.org |

Reactions Involving Oxiranes and Aziridines

Strained three-membered rings, specifically oxiranes and aziridines, are valuable precursors for synthesizing the morpholine framework. researchgate.net These reactions leverage the high reactivity of the strained ring system toward nucleophilic attack. researchgate.net

A well-established method involves the reaction of enantiomerically pure (S)-epichlorohydrin, an oxirane, with amino alcohols. researchgate.net This one-pot procedure leads to enantiomerically pure 2-(hydroxymethyl)morpholines and has been adapted for the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid. researchgate.netacs.org The mechanism proceeds via a regioselective SN2 ring-opening of the oxirane by the amino alcohol.

Similarly, activated aziridines can be ring-opened by halogenated alcohols in the presence of a Lewis acid. researchgate.net The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the substituted morpholine. researchgate.net This strategy offers a highly regio- and stereoselective route to a variety of nonracemic morpholine derivatives in high yield. researchgate.net The synthesis of aziridine-2-carboxylic esters, which can serve as precursors, has also been achieved from corresponding oxirane-2-carboxylic esters. ru.nl

Synthesis of Protected this compound Derivatives

In multistep syntheses, it is often necessary to protect reactive functional groups. The nitrogen atom of the morpholine ring is frequently protected to prevent unwanted side reactions and to control reactivity during subsequent transformations.

N-Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used in the synthesis of morpholine derivatives due to its stability under many reaction conditions and its straightforward removal under acidic conditions. thieme-connect.com

An operationally simple and efficient synthesis of (S)-N-Boc-morpholine-2-carboxylic acid has been developed starting from epichlorohydrin. researchgate.netacs.org A key advantage of this method is that it does not require chromatographic purification, which allows for high process throughput. researchgate.netacs.org Another enantioselective approach to prepare both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids employs a highly selective enzyme-catalyzed kinetic resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate intermediate as the pivotal step. researchgate.net

The introduction of the Boc group can also be achieved using specific catalytic systems. A greener, metal-free approach utilizes sulfonated reduced graphene oxide (SrGO) as a reusable solid acid catalyst for the chemoselective N-t-Boc protection of amines, including morpholine. thieme-connect.com This method works under ambient, solvent-free conditions and provides high yields (84–95%) in short reaction times. thieme-connect.com The N-Boc protected morpholine is a versatile intermediate, serving as a building block in the synthesis of various biologically active compounds. lookchem.com

Table 4: Selected Syntheses of N-Boc-Morpholine-2-carboxylic Acid

| Method | Starting Material | Key Reagent/Step | Advantage | Reference |

| Direct Synthesis | Epichlorohydrin | N-Boc protection integrated | No chromatography required | researchgate.netacs.org |

| Enzymatic Resolution | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Enzyme-catalyzed kinetic resolution | Enantioselective for (R) and (S) forms | researchgate.net |

| N-Protection Catalysis | Morpholine | Sulfonated reduced graphene oxide (SrGO) | Green, metal-free, reusable catalyst | thieme-connect.com |

Other Amine Protecting Groups (e.g., Benzyloxycarbonyl)

The benzyloxycarbonyl (Cbz) group is a crucial amine protecting group in the synthesis of this compound derivatives. Its stability under various reaction conditions and its facile removal via hydrogenolysis make it a versatile tool for organic chemists.

The synthesis of (R)-4-((benzyloxy)carbonyl)this compound typically begins with the protection of the nitrogen atom in this compound. This is achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in an organic solvent like dichloromethane. This reaction is a base-mediated acylation that proceeds with high selectivity and yield, generally exceeding 80%, under mild conditions that preserve the stereochemistry at the 2-position.

Following the reaction, a standard work-up procedure is employed, which involves washing the reaction mixture with aqueous solutions to remove salts and other impurities. The organic layer is then dried and concentrated. Purification of the final product to a high degree of purity (>97%) is typically accomplished through recrystallization or column chromatography, with confirmation by HPLC and NMR analysis. The Cbz group is robust, providing effective protection to the morpholine nitrogen, which allows for subsequent chemical transformations on other parts of the molecule without affecting the protected amine.

An alternative approach involves the direct acylation of the morpholine nitrogen with benzyl chloroformate under carefully controlled pH and temperature to prevent side reactions. Furthermore, some advanced synthetic routes utilize peptide coupling agents to incorporate this Cbz-protected morpholine derivative into more complex molecular structures.

Process Development and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of process efficiency, scalability, and safety. Key objectives in process development include maximizing throughput and minimizing the reliance on labor-intensive purification methods like chromatography.

High Process Throughput Methodologies

High-throughput experimentation (HTE) has emerged as a powerful tool for rapidly optimizing reaction conditions. beilstein-journals.org Automated platforms utilizing microtiter plates (96, 48, or 24-well plates) allow for the simultaneous screening of numerous reaction parameters, such as catalysts, solvents, and temperatures. beilstein-journals.org This parallel approach significantly accelerates the identification of optimal conditions for large-scale production. beilstein-journals.orgnih.gov

For instance, the development of a concise synthesis for (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin was designed for high process throughput by eliminating the need for chromatographic purification. researchgate.net Similarly, solid-phase synthesis has been explored for the high-throughput production of morpholine derivatives, offering a streamlined workflow. The use of slug flow methodology in continuous flow reactors is another advanced technique that enables high-throughput synthesis and optimization, with the potential for over 1,500 reactions in a 24-hour period. beilstein-journals.org

Minimization of Chromatographic Purification in Synthesis

Chromatographic purification is often a bottleneck in large-scale chemical production due to its solvent consumption, time requirements, and cost. Therefore, developing synthetic routes that yield products of high purity directly from the reaction mixture is a primary goal in process chemistry.

In another example, the synthesis of (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin was specifically developed to be "chromatography-free," thereby enabling high process throughput. researchgate.net The choice of reagents and reaction conditions is critical in minimizing impurity formation. For instance, in the synthesis of a morpholino-ester, it was found that using morpholine itself as both the nucleophile and the base in a solvent-free reaction gave the best results and a high isolated yield of the desired product. acs.org

Synthesis of Substituted Morpholine-2-carboxylic Acids and Analogs

The synthesis of substituted morpholine-2-carboxylic acids and their analogs is of great interest due to their potential applications in drug discovery. Methodologies have been developed to introduce a variety of substituents onto the morpholine ring, as well as to create related heterocyclic structures.

Polysubstituted this compound Synthesis

The synthesis of polysubstituted morpholine derivatives often involves multi-step sequences. A series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids were prepared through a cyclocondensation reaction between diglycolic anhydride (B1165640) and various amino acid esters. researchgate.net

Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. acs.org Starting from immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, N-alkyl-N-sulfonyl/acyl intermediates were synthesized on a solid phase. acs.org Subsequent cleavage from the resin using trifluoroacetic acid yielded the desired 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. acs.org The inclusion of triethylsilane in the cleavage cocktail led to the stereoselective reduction to the corresponding morpholine-3-carboxylic acids. acs.org

Synthesis of Morpholine-2,5-diones from Amino Acids

Morpholine-2,5-diones (MDs) are cyclic depsipeptides that can be synthesized from amino acids and serve as monomers for the production of biodegradable polydepsipeptides. acs.orgresearchgate.net A common and effective route for their synthesis is a two-step process. acs.org The first step involves the reaction of an amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid intermediate. acs.orgutwente.nl This reaction is typically performed in a biphasic system under Schotten-Baumann conditions, using a base like sodium hydroxide. acs.org

Synthesis of α-Aryloxybenzyl Analogues of this compound

α-Aryloxybenzyl analogues of morpholine represent a significant class of compounds, primarily recognized for their influence on the central nervous system (CNS) and their potential as antidepressant agents. researchgate.netresearchgate.netncl.res.in A key example from this class is Reboxetine, an orally active and selective norepinephrine (B1679862) reuptake inhibitor (NRI). researchgate.netresearchgate.net The development of efficient and stereoselective synthetic routes to access these complex structures is a key focus of medicinal chemistry research. researchgate.net

A prominent and highly effective strategy for synthesizing enantiomerically pure α-aryloxybenzyl analogues of this compound involves an enzyme-catalyzed kinetic resolution as the pivotal step. researchgate.net This methodology provides access to both (R)- and (S)-enantiomers of the this compound scaffold, which are essential building blocks for the target analogues. researchgate.net

The synthesis commences with the preparation of a racemic precursor. researchgate.net The process starts from N-benzylethanolamine, which undergoes a three-step sequence to yield racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net This sequence involves:

Reaction with 2-chloroacrylonitrile (B132963) in diethyl ether (Et₂O). researchgate.net

Treatment with potassium tert-butoxide in dimethyl ether (DME). researchgate.net

Reaction with butanol in the presence of sulfuric acid (H₂SO₄). researchgate.net

The core of the stereoselective synthesis is the kinetic resolution of the resulting racemic n-butyl ester. researchgate.net This is achieved using the enzyme Candida rugosa lipase in a biphasic solvent system of tert-butyl methyl ether (t-BuOMe) and water. researchgate.net The enzyme exhibits high stereoselectivity, catalyzing the hydrolysis of the (S)-ester to the corresponding (S)-acid, while the (R)-ester remains unreacted. researchgate.net This enzymatic resolution is highly efficient, especially on a larger scale, affording the (R)-ester in 94% yield with an enantiomeric excess (ee) of over 99%, and the (S)-acid in 97% yield with an ee also exceeding 99%. researchgate.net

These enantiomerically pure intermediates, the (S)-acid and the (R)-ester, are then converted through further steps into the final target compounds, such as the various stereoisomers of reboxetine and its analogues. researchgate.net The synthesis of a range of α-aryloxybenzyl morpholine derivatives has been reported, demonstrating the versatility of this approach for creating a library of compounds with diverse substitution patterns on the aryl and phenoxy rings.

The following table details examples of synthesized α-aryloxybenzyl analogues of morpholine, typically prepared as hydrochloride salts for stability and handling.

Table 1: Examples of Synthesized α-Aryloxybenzyl Morpholine Analogues This table is interactive. You can sort and filter the data.

| Compound Number | Chemical Name |

|---|---|

| 1 | (2S)-2-[(1S)-(2-Chloro-4-fluorophenoxy)-(3-fluorophenyl)methyl]morpholine hydrochloride |

| 2 | (2S)-2-[(1S)-(2-Methoxy-4-methylphenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride |

| 3 | (2S)-2-[(1S)-(2-Chloro-4-fluorophenoxy)-(3-methoxyphenyl)methyl]morpholine hydrochloride |

| 4 | (2S)-2-[(1S)-(2,4-Difluorophenoxy)(3-fluoro-phenyl)methyl]morpholine hydrochloride |

| 5 | (2S)-2-[(1S)-(3-Fluorophenyl)(2,4,6-trifluorophenoxy)methyl]morpholine hydrochloride |

| 6 | (2S)-2-[(1S)-(3-Fluorophenyl)(2-propylphenoxy)methyl]morpholine hydrochloride |

| 7 | (2S)-2-[(1S)-(3-Fluorophenyl)(4-trifluoromethylphenoxy)methyl]morpholine hydrochloride |

| 8 | (2S)-2-[(1S)-(4-Fluoro-2-methoxyphenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride |

| 9 | (2S)-2-[(1S)-(2-Chloro-5-fluorophenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride |

| 10 | (2S)-2-[(1S)-(2-Bromo-4-fluorophenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride |

| 11 | (2S)-2-[(1S)-(4-Chloro-phenyl)(4-fluoro-2-methoxyphenoxy)methyl]morpholine hydrochloride |

| 12 | (2S)-2-[(1S)-(2-Chloro-4-fluorophenoxy)(4-chlorophenyl)methyl]morpholine hydrochloride |

Data sourced from patent literature describing analogues prepared in a manner analogous to the primary synthetic routes. google.com

Advanced Research in Medicinal Chemistry and Biological Activity of Morpholine 2 Carboxylic Acid Derivatives

Pharmacological Targeting and Mechanism of Action Studies

Derivatives of Morpholine-2-carboxylic acid are designed to engage with specific biological targets, including enzymes and receptors, thereby initiating a cascade of events at the molecular level. nih.govnih.gov The ability of the morpholine (B109124) moiety to participate in molecular interactions enhances the potency of these compounds, while the carboxylic acid group often plays a crucial role in anchoring the molecule to its target. nih.gov

Enzyme Inhibition and Modulation by this compound

The this compound framework is a key component in the design of various enzyme inhibitors. researchgate.net Its structural features allow for precise interactions within enzyme active sites, leading to potent and often selective inhibition. researchgate.net This inhibitory action is the foundation for the therapeutic potential of its analogs in diseases driven by enzyme dysregulation. nih.govresearchgate.net

The efficacy of this compound derivatives as enzyme inhibitors stems from their ability to form specific, high-affinity interactions with amino acid residues within the catalytic site. The morpholine ring acts as a versatile scaffold, correctly positioning the critical carboxylic acid and other pharmacophoric elements for optimal binding. nih.gov

A prominent example is the inhibition of kinases, a class of enzymes frequently targeted in oncology. nih.gov Morpholine-containing compounds have been developed as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. researchgate.netnih.gov Molecular modeling and structural studies reveal that the morpholine moiety can fit into specific pockets within the kinase domain. For instance, in mTOR inhibitors, chiral morpholine derivatives show that steric bulk on the ring can be accommodated in a deep pocket of the enzyme's hinge region, a feature that contributes to selectivity over other kinases like PI3K. researchgate.net

In the context of neurodegenerative diseases, derivatives have been designed to target enzymes such as β-Secretase (BACE-1). nih.gov Molecular docking studies of C-2 substituted morpholine derivatives showed the thioamide moiety of an analog forming interactions with the catalytic residue Asp228. nih.gov Similarly, novel morpholine-bearing quinoline (B57606) derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease, with some compounds showing inhibitory potency comparable to the reference drug galantamine. mdpi.com

The data below summarizes the inhibitory activity of selected morpholine-containing compounds against various enzyme targets.

| Compound Class | Enzyme Target | Key Interacting Residues | Biological Activity (IC₅₀/Kᵢ) |

| Morpholine-acetamide | Carbonic Anhydrase | Not Specified | 8.12 µM |

| Morpholine-bearing Quinoline | Acetylcholinesterase (AChE) | Not Specified | 1.94 µM |

| Chiral Pyrazolopyrimidine | mTOR | Leucine (hinge region) | ~0.1-100 nM |

| ZSTK474 Analog | PI3Kα | Not Specified | 2.9 nM |

| Isothiazolo[4,3-b]pyridine | PIKfyve | Not Specified | 8 nM |

Data sourced from multiple research findings. researchgate.netnih.govmdpi.comnih.govmdpi.com

By inhibiting specific enzymes, this compound derivatives can effectively modulate entire biochemical signaling cascades. This pathway modulation is the ultimate mechanism through which these compounds exert their therapeutic effects.

The inhibition of the PI3K/mTOR pathway is a prime example of this mechanism. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine-containing inhibitors that target key kinases in this cascade can halt aberrant signaling, thereby suppressing tumor growth. nih.gov For instance, analogs of the PI3K inhibitor ZSTK474, which contains two morpholine groups, demonstrate that modifications to this moiety directly impact the inhibition of the PI3K isoforms and, consequently, the downstream signaling that promotes cell viability. nih.gov

In neurodegenerative disorders like Alzheimer's disease, the inhibition of enzymes such as AChE and BACE-1 directly impacts disease-related pathways. nih.govresearchgate.net By inhibiting AChE, morpholine derivatives can increase the levels of the neurotransmitter acetylcholine, addressing the cholinergic deficit seen in the disease. mdpi.com Inhibition of BACE-1 interferes with the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brain. nih.gov

Furthermore, certain morpholine-acetamide derivatives have been shown to inhibit carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α), pathways associated with tumor cell survival in hypoxic environments, particularly in ovarian cancer. nih.gov

Receptor Interaction and Affinity Studies

In addition to enzyme inhibition, analogs of this compound have been developed as ligands with high affinity for various cell surface and intracellular receptors. The morpholine ring often contributes to the compound's ability to fit into receptor binding pockets and can improve pharmacokinetic properties, including permeability across the blood-brain barrier for central nervous system (CNS) targets. nih.gov

One area of investigation involves the cannabinoid receptors. For example, a 2-oxoquinoline carboxylic acid derivative named KP23, which incorporates a morpholine structure, was developed as a high-affinity ligand for the Cannabinoid Type 2 (CB2) receptor. mdpi.com This receptor is upregulated in activated microglia during neuroinflammation, making it a valuable target for both therapeutic intervention and imaging in neurodegenerative diseases. The affinity of KP23 for the CB2 receptor was found to be high, with a Kᵢ value of 9.6 nM. mdpi.com

Research has also explored the interaction of quinolinecarboxylic acid derivatives with serotonin (B10506) 5-HT₃ receptors. researchgate.net These studies suggest that the receptor sites can accommodate the acyl group of these derivatives and that there is an optimal spatial distance between key nitrogen atoms in the ligand for high-affinity binding. researchgate.net

Stereospecific Interactions with Biological Targets

The chiral center at the C-2 position of the this compound ring is of paramount importance for biological activity. The specific stereochemistry—either the (R) or (S) configuration—determines the three-dimensional arrangement of the crucial carboxylic acid group and other substituents. This precise spatial orientation is critical for establishing effective interactions, such as hydrogen bonds, with the chiral environment of a biological target like an enzyme's active site. researchgate.net

The synthesis of enantiomerically pure morpholine building blocks is a key focus in medicinal chemistry, as different enantiomers of a drug candidate can exhibit vastly different potency and selectivity profiles. researchgate.netresearchgate.net For example, in the development of mTOR inhibitors, it was found that for pairs of chiral morpholine derivatives, the (R)-enantiomer consistently had a higher affinity for the target enzyme than the corresponding (S)-configured compound. researchgate.net This highlights that the biological target can distinguish between stereoisomers, favoring the one that provides a more complementary fit. The ability to synthesize specific stereoisomers, such as (S)-N-Boc-morpholine-2-carboxylic acid, is therefore essential for optimizing the pharmacological activity of these derivatives. researchgate.net

Therapeutic Applications and Potential of this compound Analogs

The diverse mechanisms of action of this compound derivatives translate into a wide spectrum of potential therapeutic applications. The ability to fine-tune the core structure allows medicinal chemists to develop analogs targeted against various diseases. nih.gove3s-conferences.org

In oncology , these derivatives are extensively explored as anticancer agents. sciforum.netnih.gov Their ability to inhibit key kinases in the PI3K/mTOR pathway makes them promising candidates for treating cancers characterized by aberrant signaling. researchgate.netnih.gov Furthermore, derivatives have shown antiproliferative activity against various cancer cell lines, including breast and ovarian cancer, by targeting other enzymes like carbonic anhydrase and topoisomerase. nih.govwisdomlib.orgjapsonline.com

In the field of neurodegenerative diseases , this compound analogs are being developed to combat conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net By targeting enzymes such as cholinesterases (AChE, BuChE), monoamine oxidases (MAO-A, MAO-B), and BACE-1, these compounds aim to address neurotransmitter deficiencies and the pathological accumulation of amyloid plaques. nih.govmdpi.com

The table below outlines the potential therapeutic areas and corresponding molecular targets for these compounds.

| Therapeutic Area | Molecular Target(s) | Rationale |

| Oncology | PI3K, mTOR, Carbonic Anhydrase, Topoisomerase | Inhibition of pathways critical for tumor cell growth, proliferation, and survival. nih.govnih.govsciforum.net |

| Neurodegenerative Diseases | AChE, BuChE, MAO-A, MAO-B, BACE-1, CB2 Receptor | Modulation of neurotransmission, reduction of amyloid plaque formation, and neuroinflammation. nih.govmdpi.commdpi.com |

| Viral Infections | PIKfyve Kinase | Perturbation of endosomal trafficking required for viral replication (e.g., Ebola, SARS-CoV-2). mdpi.com |

| Metabolic Diseases | α-Glucosidase | Inhibition of carbohydrate digestion as a potential approach for managing diabetes. mdpi.com |

Furthermore, the inhibition of lipid kinases such as PIKfyve has revealed broad-spectrum antiviral activity against viruses like Ebola and SARS-CoV-2, opening avenues for the development of novel anti-infective agents. mdpi.com Other research has pointed to the potential of morpholine-based compounds as α-glucosidase inhibitors , suggesting applications in metabolic disorders such as diabetes. mdpi.com

Antitumor Activity Research

The morpholine ring is a key structural motif in a variety of synthetic compounds that have demonstrated a wide range of therapeutic applications, including significant potential as anticancer agents. sciforum.net Researchers have synthesized and evaluated numerous derivatives of this compound for their in vitro anti-proliferative activity against various cancer cell lines.

One study focused on a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives. sciforum.net These compounds were tested against murine neoplastic cells (DLA and EAC) and human cancer cell lines, including MCF-7 (breast) and A549 (lung). sciforum.net The cytotoxic studies revealed that the presence of a methyl group on the benzophenone (B1666685) moiety was crucial for anti-proliferative activity. sciforum.net Specifically, a bromo substitution at the ortho position (compound 8b) and a methyl group at the para position (compound 8f) on a ring of the benzophenone were identified as significant for enhanced anti-mitogenic activity. sciforum.net Further investigation through clonogenic assays and FACS analysis suggested that compounds 8b and 8f have the potential for prolonged anti-mitogenicity against a diverse range of cancer cells. sciforum.net

Another area of investigation involves morpholine-substituted quinazoline (B50416) derivatives. nih.gov A series of these compounds were synthesized and evaluated for their cytotoxic potential against A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov Notably, these compounds were found to be non-toxic against normal HEK293 cells at a concentration of 25 μM, indicating a degree of selectivity for cancer cells. nih.gov Within this series, compounds AK-3 and AK-10 demonstrated significant cytotoxic activity against all three cancer cell lines. nih.gov Mechanistic studies, including docking, suggested that these compounds may exert their effect by binding to Bcl-2 proteins and inducing apoptosis. nih.gov

Furthermore, novel morpholine-acetamide derivatives have been designed and screened for their anticancer potential, particularly against ovarian cancer. nih.gov Compounds 1h and 1i from this series significantly inhibited the proliferation of the ovarian cancer cell line ID8. nih.gov These compounds also exhibited significant inhibitory effects on hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and progression. nih.gov

The research into morpholine derivatives as anticancer agents has also explored their potential as topoisomerase II inhibitors. wisdomlib.org Molecular docking studies have suggested that these derivatives can effectively interact with the amino acids of the enzyme, indicating a potential mechanism for their anticancer effects. wisdomlib.org

Below is a data table summarizing the antitumor activity of selected this compound derivatives.

| Compound | Cancer Cell Line | IC50 (μM) | Source |

| 8b | DLA, EAC, MCF-7, A549 | Not specified, but noted for significant anti-mitogenic activity | sciforum.net |

| 8f | DLA, EAC, MCF-7, A549 | Not specified, but noted for significant anti-mitogenic activity | sciforum.net |

| AK-3 | A549 | 9.21 ± 0.78 | nih.gov |

| MCF-7 | 4.12 ± 0.31 | nih.gov | |

| SHSY-5Y | 5.18 ± 0.42 | nih.gov | |

| AK-10 | A549 | 8.55 ± 0.67 | nih.gov |

| MCF-7 | 3.15 ± 0.23 | nih.gov | |

| SHSY-5Y | 3.36 ± 0.29 | nih.gov | |

| 1h | ID8 (Ovarian) | 9.40 | nih.gov |

| 1i | ID8 (Ovarian) | 11.2 | nih.gov |

Antiviral and HIV-Protease Inhibiting Activity

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) necessitates the development of novel therapeutic agents. Morpholine derivatives have been investigated as potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. nih.govnih.gov The flexibility of heterocyclic moieties like morpholine when used as P2 ligands in HIV-1 protease inhibitors is thought to allow for better adaptation to the active site of mutant proteases, thereby enhancing activity against drug-resistant variants. nih.govnih.gov

A study detailing the design, synthesis, and biological evaluation of a new series of inhibitors containing morpholine derivatives as P2 ligands has shown promising results. nih.govnih.gov In this research, both carbamate (B1207046) and carbamido inhibitors were synthesized and tested for their enzymatic and antiviral activities. nih.govnih.gov

The results indicated that several of the synthesized compounds displayed impressive enzymatic inhibitory activity with Ki values in the nanomolar range and antiviral activity with IC50 values from submicromolar to nanomolar concentrations. nih.gov Notably, the carbamate inhibitor 23a and the carbamido inhibitor 27a exhibited superior activity compared to the established drug Darunavir (DRV). nih.govnih.gov Compound 23a had an enzyme Ki of 0.092 nM and an antiviral IC50 of 0.41 nM, while compound 27a showed a Ki of 0.21 nM and an IC50 of 0.95 nM. nih.govnih.gov These compounds also demonstrated excellent inhibitory activity, with inhibition rates of 94% and 91%, respectively. nih.govnih.gov

Furthermore, these novel morpholine derivatives showed significant antiviral activity against DRV-resistant HIV-1 variants. nih.govnih.gov The inhibitory potency of compounds 23a and 27a against DRV-resistant mutations showed only a 2- to 8-fold increase in EC50 values compared to the wild-type virus. In contrast, Darunavir exhibited a 60-fold increase in EC50 against these resistant mutations. nih.gov This suggests that incorporating morpholine derivatives as P2 ligands is a favorable strategy for enhancing activity against DRV-resistant HIV-1 mutants. nih.gov

Molecular modeling studies provided insights into the interactions between these inhibitors and the HIV-1 protease. While van der Waals and hydrophobic interactions were observed between the morpholine P2 ligand and the S2 subsite of the protease, it was noted that the nitrogen atom of the morpholine was oriented inward, which may limit its ability to form hydrogen bonds with the enzyme's residues. nih.gov Future research may focus on exposing the nitrogen atom to potentially enhance antiviral activity further. nih.gov

The following table summarizes the in vitro activity of key morpholine-based HIV-1 protease inhibitors.

| Compound | Enzyme Ki (nM) | Antiviral IC50 (nM) | Source |

| 23a | 0.092 | 0.41 | nih.govnih.gov |

| 27a | 0.21 | 0.95 | nih.govnih.gov |

| Darunavir (DRV) | Not Specified | Not Specified in this context, used as a comparator | nih.govnih.gov |

Antibacterial and Antimicrobial Properties

The rise of multidrug-resistant bacteria presents a significant global health challenge, driving the need for new antibacterial agents with novel mechanisms of action. The morpholine moiety has been incorporated into various bioactive molecules to enhance their therapeutic potency, including their antibacterial activity. nih.gov

Recent research has focused on the design and synthesis of ruthenium-based antibacterial agents modified with a morpholine moiety. nih.gov This approach aims to develop metalloantibiotics with a multi-target mechanism of action. nih.gov A series of these ruthenium complexes were synthesized and evaluated for their antibacterial activity. nih.gov

Screening of these compounds revealed that the most active complex, Ru(ii)-3, exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of just 0.78 μg/mL. nih.gov This level of potency is superior to many clinically used antibiotics. nih.gov Importantly, Ru(ii)-3 not only demonstrated excellent bactericidal efficacy but also showed the ability to overcome bacterial resistance. nih.gov

Further mechanistic studies indicated that Ru(ii)-3 exerts its antibacterial effect through multiple mechanisms. It was found to disrupt the bacterial membrane and induce the production of reactive oxygen species (ROS) within the bacteria. nih.gov Additionally, Ru(ii)-3 was effective at removing biofilms produced by the bacteria and inhibiting the secretion of bacterial exotoxins. nih.gov It also showed synergistic effects, enhancing the activity of several existing antibiotics. nih.gov

The in vivo efficacy of these morpholine-modified ruthenium agents was confirmed in animal infection models, where Ru(ii)-3 demonstrated significant anti-infective activity. nih.gov These findings highlight the potential of morpholine-modified ruthenium complexes as promising candidates for new antibiotics to combat drug-resistant bacterial infections. nih.gov

The table below summarizes the antibacterial activity of the most active morpholine-modified ruthenium-based agent.

| Compound | Bacteria | MIC (μg/mL) | Source |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | nih.gov |

Analgesic and Anti-inflammatory Activity

The morpholine scaffold is a constituent of various compounds that exhibit a broad spectrum of biological activities, including analgesic and anti-inflammatory effects. researchgate.net Research has demonstrated that the incorporation of a morpholine group into the structure of known anti-inflammatory drugs can enhance their activity. For instance, modifying classic anti-inflammatory agents like ibuprofen (B1674241) and indomethacin (B1671933) with a morpholine moiety has been shown to increase their selective COX-2 inhibition. researchgate.net

In one study, a series of novel 2-(2-arylmorpholino)ethyl esters of ibuprofen hydrochlorides were designed and synthesized. researchgate.net Among the synthesized compounds, 2a and 2n displayed the most potent anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively. researchgate.net Their analgesic effects were also significant, with both compounds showing a 100% inhibition rate, which was greater than or nearly equivalent to that of the standard drug indomethacin. researchgate.net

Another investigation focused on the synthesis of morpholine Mannich bases of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) to evaluate their antioxidant and anti-inflammatory properties. japsonline.com The study found that while the introduction of the morpholine Mannich base generally lowered the antioxidant activity of the parent compounds, it enhanced their anti-inflammatory activity. japsonline.com Compounds 4c and 4d, which feature a morpholine Mannich base substituent on the phenolic moiety and either a methoxy (B1213986) or fluoro substituent at the para position of the other phenyl ring, exhibited potent anti-inflammatory activity. Their IC50 values for the inhibition of BSA denaturation were 25.3 µM and 26.3 µM, respectively, which were comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com

Furthermore, a study on novel benzothiazole (B30560) derivatives incorporating a morpholine ring also reported significant anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i effectively inhibited carrageenan-induced rat paw edema, with inhibition percentages of 72%, 76%, and 80% for 17c, and 64%, 73%, and 78% for 17i at 1, 2, and 3 hours, respectively. nih.gov In terms of analgesic activity, compounds 17c, 17g, and 17i showed ED50 values comparable to the standard drug celecoxib. nih.gov

The table below presents the anti-inflammatory and analgesic activity of selected morpholine derivatives.

| Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (ED50 µM/kg) | Source |

| 2a | 95% | 100% inhibition | researchgate.net |

| 2n | 92.7% | 100% inhibition | researchgate.net |

| 4c | IC50 = 25.3 µM (inhibition of BSA denaturation) | Not specified | japsonline.com |

| 4d | IC50 = 26.3 µM (inhibition of BSA denaturation) | Not specified | japsonline.com |

| 17c | 72% (1h), 76% (2h), 80% (3h) (rat paw edema) | 96 (0.5h), 102 (1h), 89 (2h) | nih.gov |

| 17i | 64% (1h), 73% (2h), 78% (3h) (rat paw edema) | 84 (0.5h), 72 (1h), 69 (2h) | nih.gov |

Central Nervous System (CNS) Activity and Reuptake Inhibition

The morpholine scaffold is a prominent feature in several drugs with activity in the central nervous system (CNS), including antidepressants like reboxetine (B1679249), moclobemide, and viloxazine. researchgate.netacs.org The physicochemical properties of the morpholine ring, such as its balanced lipophilic-hydrophilic profile and its pKa value, contribute to its utility in CNS drug design by potentially improving solubility and permeability across the blood-brain barrier. acs.orgnih.gov Research into this compound derivatives has explored their potential as inhibitors of monoamine reuptake, a key mechanism of action for many antidepressant medications. nih.gov

A study focused on the design and synthesis of single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of monoamine reuptake. nih.gov An enantioselective synthesis was employed, with a key step being a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. nih.gov The investigation of structure-activity relationships revealed that the inhibition of serotonin and noradrenaline reuptake is dependent on both the stereochemistry and the substitution on the aryl/aryloxy rings. nih.gov This allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). nih.gov

Noradrenaline Reuptake Inhibition (NRI)

Noradrenaline reuptake inhibitors (NRIs) function by blocking the norepinephrine (B1679862) transporter (NET), which leads to an increase in the extracellular concentrations of norepinephrine and can enhance adrenergic neurotransmission. wikipedia.org NRIs are utilized in the treatment of conditions such as ADHD, narcolepsy, and major depressive disorder. wikipedia.org

In the study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, it was found that specific structural modifications could confer selectivity for noradrenaline reuptake inhibition. nih.gov The development of structure-activity relationships was achieved by optimizing the individual ring components of the structure to enhance NRI potency and selectivity over other monoamine transporters. nih.gov This research led to the identification of several novel morpholine derivatives with a potent and selective NRI profile. nih.gov One of the compounds, a potent and selective dual SNRI, (SS)-5a, was selected for further pre-clinical evaluation. nih.gov

Serotonin Reuptake Inhibition (SRI)

Serotonin reuptake inhibitors (SRIs) are a class of compounds that block the reabsorption of serotonin into the presynaptic neuron, thereby increasing the levels of serotonin in the synaptic cleft. This mechanism is central to the action of many widely prescribed antidepressants.

The investigation into 2-[(phenoxy)(phenyl)methyl]morpholine derivatives also identified compounds with selective serotonin reuptake inhibiting properties. nih.gov The structure-activity relationship studies established that both the stereochemistry and the substitution patterns on the aryl and aryloxy rings were crucial determinants of SRI activity. nih.gov This allowed for the differentiation of compounds that were selective SRIs from those that were selective NRIs or dual SNRIs. nih.gov

The following table provides a conceptual summary of the reuptake inhibition profiles of the studied morpholine derivatives.

| Compound Class | Reuptake Inhibition Profile | Key Structural Determinants | Source |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Selective SRI, Selective NRI, or Dual SNRI | Stereochemistry, Aryl/aryloxy ring substitution | nih.gov |

Dual Noradrenaline and Serotonin Reuptake Inhibition (SNRI)

This compound derivatives have been identified as a promising scaffold for the development of dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs). Research has demonstrated that single enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives are effective inhibitors of monoamine reuptake. The specific biological activity is dependent on both the stereochemistry and the substitution patterns on the aryl and aryloxy rings. This has led to the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs within the same chemical series. researchgate.net

One notable compound, (SS)-2-[(phenoxy)(phenyl)methyl]morpholine, has been identified as a potent and selective dual SNRI and was selected for further preclinical evaluation. researchgate.net The development of these dual inhibitors is significant as they are utilized in the management of various psychiatric disorders. acs.org The ability to fine-tune the selectivity of these morpholine derivatives highlights their potential as a versatile platform for designing novel therapeutics targeting the monoamine transporter system. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

The exploration of this compound derivatives has been significantly guided by Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These investigations are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective compounds.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The three-dimensional arrangement of atoms within the molecule can significantly impact its interaction with biological targets. researchgate.netcbspd.com For instance, in the case of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry is a key determinant of their activity as monoamine reuptake inhibitors. researchgate.net

Research has shown that the (SS) and (RR) enantiomers can exhibit different pharmacological profiles, leading to selective serotonin reuptake inhibition, selective noradrenaline reuptake inhibition, or dual reuptake inhibition. researchgate.net This stereochemical dependence highlights the importance of enantioselective synthesis to isolate the desired stereoisomer with the optimal therapeutic activity. The specific orientation of substituents on the chiral centers of the morpholine ring dictates the binding affinity and selectivity for the serotonin and noradrenaline transporters. researchgate.net

Impact of Substituent Patterns on Pharmacological Profiles

The pharmacological profiles of this compound derivatives are heavily influenced by the nature and position of substituents on the molecule. nih.govnih.gov SAR studies have demonstrated that modifications to the aryl and aryloxy rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives can modulate their potency and selectivity as serotonin and noradrenaline reuptake inhibitors. researchgate.net

For example, the introduction of different functional groups at various positions on the phenyl rings can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the binding sites of the monoamine transporters. mdpi.com This allows for the fine-tuning of the pharmacological activity, enabling the development of compounds with desired profiles, such as selective or dual-acting inhibitors. researchgate.net The systematic exploration of substituent effects is a cornerstone of the lead optimization process for this class of compounds. nih.govmdpi.com

Below is an interactive data table summarizing the impact of stereochemistry and substitution on the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake for a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives.

Rational Design of Bioactive this compound Analogs

The rational design of bioactive this compound analogs leverages the understanding gained from SAR and QSAR studies to create new molecules with improved therapeutic properties. mdpi.com This approach involves the targeted modification of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

By identifying the key structural features required for a desired biological activity, medicinal chemists can design novel analogs with a higher probability of success. nih.gov For example, computational modeling and molecular docking studies can be used to predict how different analogs will interact with their biological targets, guiding the synthesis of the most promising candidates. nih.gov This design-led approach accelerates the drug discovery process and facilitates the development of optimized therapeutic agents based on the this compound framework. mdpi.com

Prodrug Development and Pharmacokinetic Enhancement

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of drug candidates, and this approach is applicable to derivatives of this compound. uobabylon.edu.iqnih.gov The carboxylic acid group in this compound can be chemically modified to form a prodrug, which is then converted to the active parent drug in the body. nih.govnih.gov This strategy can be employed to enhance properties such as solubility, membrane permeability, and metabolic stability. acs.orgnih.gov

A common approach for carboxylic acid-containing drugs is the formation of ester prodrugs. nih.govmdpi.comnih.gov For instance, morpholinoalkyl esters have been successfully used as prodrugs to improve the oral delivery of diclofenac. This strategy could be applied to this compound derivatives to enhance their absorption and bioavailability. The ester linkage is designed to be cleaved by esterase enzymes present in the body, releasing the active carboxylic acid derivative. nih.govmdpi.comnih.gov

Below is an interactive data table illustrating the effect of a prodrug strategy on the solubility and lipophilicity of a model carboxylic acid drug, diclofenac, through the formation of morpholinoalkyl esters.

Improvement of Solubility and Bioavailability

A significant challenge in drug development is overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low bioavailability and limits therapeutic efficacy. nih.govwiley-vch.de The prodrug approach is a well-established strategy to surmount this issue, involving the chemical modification of a drug into an inactive form that converts back to the active parent drug in vivo. nih.gov this compound is an excellent candidate for creating such prodrugs due to the inherent properties of the morpholine moiety.

Research on direct renin inhibitors has utilized a closely related 2-carbamoyl morpholine scaffold (an amide of this compound). nih.gov In these studies, the morpholine ring was introduced to improve binding affinity and molecular properties. The oxygen atom of the morpholine ring was found to form crucial hydrogen bonds with the target enzyme, contributing to the compound's high potency. nih.gov While this work focused on binding, the underlying principle of using the substituted morpholine scaffold to achieve desirable drug-like properties is directly relevant. By converting a poorly soluble drug into a prodrug using this compound, the resulting derivative is expected to exhibit enhanced solubility, leading to better dissolution in gastrointestinal fluids and consequently, improved oral bioavailability. wiley-vch.de

Below is a data table illustrating the rationale for using this compound derivatives to improve these key pharmaceutical properties.

| Parent Drug Class | Modification Strategy | Rationale for Improved Solubility & Bioavailability | Key Moieties |

| Highly Lipophilic Anticancer Agent | Esterification of a hydroxyl group on the parent drug with the carboxyl group of this compound. | The addition of the polar morpholine ring increases the hydrophilicity and aqueous solubility of the molecule. The resulting ester prodrug can be cleaved in vivo to release the active drug. | Morpholine Ring, Carboxylic Acid (as ester link) |

| Nonsteroidal Anti-inflammatory Drug (NSAID) | Amidation of the this compound with an amine functional group on the parent drug. | Masks the parent drug's functional group while introducing a solubilizing moiety. The amide bond can be designed for enzymatic cleavage in the target tissue. | Morpholine Ring, Carboxylic Acid (as amide link) |

| Antiviral Nucleoside Analogue | Linking this compound as an amino acid-like promoiety. | Aims to improve solubility and potentially engage with active transporters in the gut, similar to amino acid prodrugs like valacyclovir, enhancing absorption. mdpi.combohrium.com | Morpholine Ring, Carboxylic Acid |

Design of Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action (e.g., a tumor or a specific organ), thereby increasing efficacy and reducing systemic toxicity. publichealthtoxicology.com This is often achieved by conjugating a potent drug to a targeting ligand—such as an antibody, peptide, or small molecule—that specifically recognizes and binds to receptors overexpressed on target cells. nih.gov

The this compound scaffold is well-suited for this application. The carboxylic acid functional group provides a reactive "handle" for chemical conjugation. It can be readily activated to form amide or ester linkages with corresponding amine or hydroxyl groups on targeting ligands or linker molecules. nih.gov This allows for the construction of sophisticated drug delivery systems where the morpholine derivative acts as a stable bridge between the drug payload and the targeting moiety.

The following table outlines the design principles for incorporating this compound derivatives into targeted drug delivery systems.

| Targeting Strategy | Role of this compound Derivative | Conjugation Chemistry Example | Potential Application |

| Antibody-Drug Conjugate (ADC) | Acts as a component of the linker connecting the cytotoxic drug to the monoclonal antibody. | The carboxylic acid is activated (e.g., with EDC/NHS) and reacts with an amine group on the antibody or a bifunctional linker. | Oncology: Delivering a potent chemotherapeutic agent directly to tumor cells expressing a specific surface antigen. |

| Peptide-Targeted Delivery | Serves as the scaffold to attach a cell-penetrating or receptor-targeting peptide to a drug. | Amide bond formation between the this compound and the N-terminus of the peptide. | Delivery of drugs across the blood-brain barrier or to specific tissues expressing the peptide's target receptor. |

| Polymer-Drug Conjugates | Used to attach a drug to a biocompatible polymer like polyethylene (B3416737) glycol (PEG). | The carboxylic acid group is conjugated to a functional group on the polymer backbone. | Improves drug solubility, extends circulation half-life, and can achieve passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. acs.org |

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The constrained conformation of the morpholine (B109124) ring system is a desirable feature for the synthesis of intricate molecular structures with well-defined three-dimensional shapes.

Peptide Synthesis Intermediates

Morpholine-2-carboxylic acid serves as a constrained, non-proteinogenic amino acid analog for incorporation into peptide chains. Its rigid structure helps to induce specific secondary structures, such as turns and helices, which are crucial for biological activity. In peptide synthesis, the nitrogen of the morpholine ring is typically protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to facilitate controlled amide bond formation. researchgate.net The use of these protected this compound units allows for their integration into peptide sequences using standard solid-phase or solution-phase synthesis protocols. masterorganicchemistry.com This strategy has been employed to create peptides with enhanced stability against enzymatic degradation and improved conformational stability. The synthesis of morpholine-2,5-diones from amino acids also provides key intermediates for producing polydepsipeptides, a class of biodegradable polymers with potential medicinal applications. acs.org

Peptidomimetics and Foldamer Design

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a significant area of medicinal chemistry. This compound is an attractive building block for this purpose, as its inclusion can impart desirable pharmacokinetic properties. Diversity-oriented synthesis strategies have utilized amino acid and carbohydrate derivatives to generate libraries of sp³-rich morpholine scaffolds for peptidomimetic discovery. frontiersin.orgresearchgate.net

Furthermore, the defined stereochemistry and rigid structure of this compound make it an excellent monomer unit for the design of foldamers. nih.gov Foldamers are synthetic oligomers that adopt stable, predictable secondary structures similar to proteins and nucleic acids. duke.edu By incorporating morpholine-based units, chemists can design novel folding patterns, creating frameworks for molecular recognition, catalysis, or therapeutic applications. uni-muenchen.de

Agrochemical Applications

The morpholine heterocyclic core is a key structural motif in a variety of agrochemicals. lifechemicals.com Although research often focuses on a range of morpholine derivatives, the fundamental ring structure present in this compound is crucial for biological activity. nih.govresearchgate.net Notably, many morpholine-based fungicides act as ergosterol (B1671047) biosynthesis inhibitors, disrupting the formation of fungal cell membranes. chemicalbook.com A prominent example is Tridemorph, a systemic fungicide used to control powdery mildew in cereals. mdpi.com The morpholine scaffold's role as a pharmacophore highlights the potential for derivatives of this compound to be explored in the development of new, effective crop protection agents. nih.gov

Role in Catalysis

The unique electronic and structural properties of the morpholine ring have led to its use in the development of novel catalysts, particularly in the field of asymmetric organocatalysis.

Organocatalyst Development and Mechanism

Derivatives of this compound have been successfully designed as highly efficient organocatalysts. nih.gov These catalysts are particularly effective in promoting carbon-carbon bond-forming reactions. The presence of both a secondary amine (the morpholine nitrogen) and a carboxylic acid group allows for a bifunctional activation mechanism. The amine can activate substrates through the formation of an enamine or iminium ion, while the carboxylic acid can act as a Brønsted acid or base, or as a hydrogen-bond donor to orient the reactants and control stereochemistry. nih.gov

Research has shown that the carboxylic acid function at the C-2 position of the morpholine ring is essential for catalytic activity and stereocontrol in reactions such as the 1,4-addition (Michael reaction) of aldehydes to nitroolefins. nih.gov These catalysts offer a green and direct route to highly functionalized chiral products, which are valuable intermediates in the synthesis of bioactive molecules. nih.gov

Enamine Catalysis with Morpholine Cores

Enamine catalysis is a powerful strategy in organocatalysis where a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While pyrrolidine-based catalysts are highly reactive and widely used, there has been growing interest in morpholine-based systems. nih.gov

Historically, morpholine-based enamines were considered less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts. nih.gov This reduced reactivity is attributed to two main factors: the electron-withdrawing effect of the ether oxygen in the morpholine ring, which increases the ionization potential and decreases the nucleophilicity of the enamine, and the pronounced pyramidalization of the nitrogen atom. nih.gov